molecular formula C6H2Cl3NO B031935 2,6-Dichloronicotinoyl chloride CAS No. 58584-83-1

2,6-Dichloronicotinoyl chloride

Cat. No. B031935
CAS RN: 58584-83-1
M. Wt: 210.4 g/mol
InChI Key: JHMHYTKDALCQSZ-UHFFFAOYSA-N
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Patent
US05817669

Procedure details

(1)-1 2,6-Dichloropyridine (20 g) was dissolved in tetrahydrofuran (200 ml), and, to the resulting solution, there was added dropwise a solution of n-butylithium (1.6M) in n-hexane (84.5 ml) in a flow of argon gas at a temperature of -78° C. over a period of 30 minutes. After the resulting solution was stirred for one hour at the same temperature, greatly excess carbon dioxide (solid) was added. After stirring for one hour, temperature was raised to -10° C., and, then, water and hydrochloric acid were added in order so that pH might be 1-2, and, thereafter, the resultant solution was extracted with ethyl acetate. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to dryness. To the obtained solid, there was added thionyl chloride (40 ml), and the resulting mixture was heated to reflux for three hours. The excess thionyl chloride was distilled off under reduced pressure, and, then, crude product was distilled under reduced pressure to form 2,6-dichloronicotinoyl chloride (19.8 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
84.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9](=[O:11])=O.O.[ClH:13]>O1CCCC1.CCCCCC>[Cl:8][C:4]1[N:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]=1[C:9]([Cl:13])=[O:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
84.5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After the obtained extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate, solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
To the obtained solid, there was added thionyl chloride (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
crude product was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.